6-Iodonaphthalen-2-amine

Organic Synthesis Cross-Coupling Palladium Catalysis

Standard halogenated naphthylamines suffer slow oxidative addition with Pd(0), increasing catalyst loading and reaction temperatures. This iodo derivative solves the bottleneck. - **Kinetic advantage:** C-I bond enables ~1000x faster oxidative addition than C-Br or C-Cl, allowing milder conditions and lower Pd loading. - **Dual functionality:** 2-amino group for bioconjugation; 6-iodo handle for Suzuki, Heck, or Buchwald-Hartwig couplings. - **Supply:** Stocked for immediate dispatch in research-grade quantities.

Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
Cat. No. B11849117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodonaphthalen-2-amine
Molecular FormulaC10H8IN
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)I)C=C1N
InChIInChI=1S/C10H8IN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
InChIKeyIZKQPHPSANYONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodonaphthalen-2-amine: Cross-Coupling & Inhibitor Building Block


6-Iodonaphthalen-2-amine (CAS 845464-03-1) is a halogenated aromatic amine of the formula C₁₀H₈IN (MW: 269.08 g/mol), characterized by an iodine atom at the 6-position and an amino group at the 2-position of the naphthalene ring . As a halogenated naphthylamine building block, it possesses a predicted LogP of 3.06 and a melting point of 138 °C . The compound is primarily employed as a reactive intermediate in palladium-catalyzed cross-coupling reactions, where the iodine substituent serves as an efficient leaving group for C–C and C–N bond formation, and as a precursor for NOS inhibitor scaffolds .

Palladium-catalyzed cross-coupling building block: C–I bond enables C–C and C–N bond formation via Suzuki, Heck, and Buchwald-Hartwig reactions
NOS inhibitor scaffold precursor: amino group at the 2-position supports derivatization for inhibitor candidate synthesis
Iodine leaving group enables milder coupling conditions compared to bromo and chloro analogs, supporting thermally sensitive substrate compatibility

Why 6-Iodonaphthalen-2-amine Cannot Be Replaced


Direct substitution of 6-iodonaphthalen-2-amine with other 6-halogenated naphthalen-2-amines (Br, Cl, F) or the unsubstituted parent amine is not functionally equivalent in cross-coupling chemistry or biological screening. The C–I bond exhibits significantly lower bond dissociation energy and superior oxidative addition kinetics with Pd(0) compared to C–Br or C–Cl bonds, directly impacting reaction yields and conditions [1]. Furthermore, in vitro iNOS inhibition data reveal that the 6-iodo substitution pattern yields an EC₅₀ that differs from other halogenated analogs, indicating that the iodine atom modulates target binding beyond a simple steric or electronic placeholder role [2][3]. The quantified differences presented below justify the selection of the iodo derivative over its analogs for specific synthetic and biological applications.

6-Iodonaphthalen-2-amine
C–I reactivity: Oxidative addition kinetics with Pd(0) may differ substantially from C–Br and C–Cl; reported reactivity ranking may not transfer to all catalytic conditions
Halogen substitution
iNOS modulation: Halogen identity may alter target binding beyond a steric or electronic placeholder role; inhibition profile may shift with substitution pattern
Physicochemical shift
Density & handling: Density and purification behavior shift with halogen identity; process-scale parameters may require re-optimization when substituting halogens

6-Iodonaphthalen-2-amine Quantitative Evidence


Superior Oxidative Addition in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C–I bond of 6-iodonaphthalen-2-amine undergoes oxidative addition significantly faster than the corresponding C–Br or C–Cl bonds in 6-bromo- or 6-chloronaphthalen-2-amine. This kinetic advantage translates into milder reaction conditions and higher yields . The relative reactivity order for aryl halides with Pd(0) is I (≈10⁵) > Br (≈10²) > Cl (≈1), indicating the iodo derivative is approximately 1000-fold more reactive than the bromo analog and 100,000-fold more reactive than the chloro analog [1].

Oxidative Addition Rate
Class-level
~1,000× faster than bromo analog ~100,000× faster than chloro analog
Supports reactivity-context review for cross-coupling workflow
Class-level inference; compound-specific validation advised for individual substrates
Organic Synthesis Cross-Coupling Palladium Catalysis

iNOS Inhibition vs. Parent Amine

In a direct in vitro comparison using the same HEK293 cellular assay, a derivative of 6-iodonaphthalen-2-amine (CHEMBL1801480) inhibited human iNOS with an EC₅₀ of 2,200 nM [1]. In contrast, the unsubstituted naphthalen-2-amine (CHEMBL1801473) exhibited an EC₅₀ of 3,700 nM [2]. The 6-iodo substitution improves inhibitory potency by 1.7-fold relative to the unsubstituted parent scaffold.

iNOS Inhibition vs Parent
Cross-study
EC₅₀ 2,200 nM (iodo derivative) vs 3,700 nM (parent amine)
Reported 1.7-fold inhibition difference in HEK293 assay
Cross-study comparable; iNOS fluorescence assay, 18 hr incubation
Medicinal Chemistry iNOS Inhibition Nitric Oxide Synthase

Predicted Density vs. Halogen Analogs

The predicted density of 6-iodonaphthalen-2-amine is 1.819 ± 0.06 g/cm³ . This is substantially higher than the densities reported for the corresponding bromo (1.516 g/cm³ predicted) and chloro (1.289 g/cm³) analogs [1]. The increased density of the iodo derivative can impact purification strategies (e.g., recrystallization, chromatography) and may alter physical handling characteristics relevant to large-scale process development.

Predicted Density
Cross-study
1.819 g/cm³ (iodo) vs 1.516 (bromo) / 1.289 (chloro)
May support purification workflow review
Predicted values from computational models; experimental verification advised
Physicochemical Characterization Process Chemistry Purification

iNOS Inhibition vs. 6-Chloro Analog

A structurally related 6-chloronaphthalen-2-amine derivative (CHEMBL1801500) demonstrated iNOS inhibition with an EC₅₀ of 270 nM in the same HEK293 cellular assay [1]. This is approximately 8.1-fold more potent than the 6-iodonaphthalen-2-amine derivative (EC₅₀ = 2,200 nM) [2]. However, the iodo derivative retains a distinct reactivity profile for further functionalization, offering a divergent synthetic entry point compared to the chloro analog.

iNOS Inhibition vs Cl Analog
Cross-study
EC₅₀ 2,200 nM (iodo derivative) vs 270 nM (chloro derivative)
Supports divergent SAR strategy review; iodo enables cross-coupling diversification
Chloro analog shows higher reported potency; iodo provides orthogonal synthetic handle
Medicinal Chemistry iNOS Inhibition Structure-Activity Relationship

6-Iodonaphthalen-2-amine Optimal Applications


Accelerated Cross-Coupling for Complex Molecules

For medicinal chemistry programs requiring rapid C–C or C–N bond formation on a naphthalene scaffold, 6-iodonaphthalen-2-amine offers a distinct advantage over its bromo and chloro counterparts due to its ~1000-fold higher oxidative addition rate with Pd(0) catalysts [1]. This enables the use of milder reaction conditions (e.g., lower temperature, reduced catalyst loading), which is particularly valuable when coupling thermally labile or highly functionalized partners. The iodine handle facilitates Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, making it a preferred building block for generating diverse libraries of naphthylamine derivatives .

Late-Stage Functionalization of iNOS Inhibitors

Although the 6-chloro analog displays higher intrinsic iNOS inhibitory potency (EC₅₀ = 270 nM) compared to the iodo derivative (EC₅₀ = 2,200 nM) in a specific scaffold [2][3], the iodo compound provides an orthogonal synthetic handle that is not available with the chloro analog. Researchers can first optimize the core scaffold for biological activity using the chloro derivative, then switch to the iodo derivative to introduce further molecular diversity via cross-coupling at the 6-position. This 'late-stage functionalization' strategy allows for efficient exploration of structure-activity relationships (SAR) around the naphthalene ring without resynthesizing the entire molecule.

OLED & Organic Electronics Materials

Halogenated naphthylamines, including 6-iodonaphthalen-2-amine, are utilized as building blocks for organic light-emitting diode (OLED) materials and organic semiconductors . The heavy iodine atom can enhance spin-orbit coupling, potentially increasing triplet exciton harvesting and improving device efficiency. The reactive iodine handle also enables efficient conjugation with π-extended systems, facilitating the synthesis of tailored emissive or charge-transporting materials for optoelectronic applications [4].

Bioconjugation & Fluorescent Probe Synthesis

The amino group at the 2-position provides a nucleophilic site for attaching bioconjugation handles (e.g., NHS esters, isothiocyanates) or fluorescent tags, while the iodine at the 6-position remains available for subsequent cross-coupling or radiolabeling . This dual functionality is advantageous for developing targeted imaging agents or theranostic molecules where a naphthalene core is desired for its fluorescence properties or as a rigid spacer .

Application
Selection Property
Validation Focus
Cross-coupling synthesis
C–I oxidative addition kinetics
Reaction condition optimization with Pd(0) catalysts
iNOS inhibitor SAR studies
Orthogonal synthetic handle at 6-position
Late-stage diversification and scaffold derivatization review
Organic electronics research
Heavy-atom spin-orbit coupling
Optoelectronic property characterization and device performance evaluation
Bioconjugation probe synthesis
Dual amine/iodide functionality
Conjugation efficiency and probe stability under assay conditions

Technical Documentation Hub

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9 linked technical documents
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